molecular formula C9H12FNO B8608106 2-(2-Fluoro-5-methoxyphenyl)-ethylamine

2-(2-Fluoro-5-methoxyphenyl)-ethylamine

Cat. No. B8608106
M. Wt: 169.20 g/mol
InChI Key: LCJNACMPEDWEIM-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

1-Fluoro-4-methoxy-2-(2-nitro-vinyl)-benzene (3 g, 15.22 mmol) was reacted with chlorotrimethylsilane (13.2 g, 121.51 mmol) and LiBH4 (1.32 g, 60.91 mmol) in dry THF (50 mL) at 0° C. The resulting mixture was stirred for 72 hours at room temperature to afford 2.6 g of the crude product which was used in the next step without further purification.
Name
1-Fluoro-4-methoxy-2-(2-nitro-vinyl)-benzene
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH:10]=[CH:11][N+:12]([O-])=O.Cl[Si](C)(C)C.[Li+].[BH4-]>C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][CH2:11][NH2:12] |f:2.3|

Inputs

Step One
Name
1-Fluoro-4-methoxy-2-(2-nitro-vinyl)-benzene
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC)C=C[N+](=O)[O-]
Name
Quantity
13.2 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
1.32 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 72 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)OC)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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